molecular formula C6H4ClN3 B1521739 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1119280-66-8

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1521739
M. Wt: 153.57 g/mol
InChI Key: LWPPASWKWXDDFK-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase .


Synthesis Analysis

The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine involves the use of a microwave technique . This method is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine are complex and involve various steps . The compound has been found to be most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .


Physical And Chemical Properties Analysis

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 153.57 .

Scientific Research Applications

Anticancer Therapeutics

Pyrrolo[3,2-d]pyrimidines have been extensively studied as potential antiproliferative agents, particularly in cancer therapy. A focus on the N5 of the pyrrole ring in these compounds has shown significant promise. Modified pyrrolo[3,2-d]pyrimidines exhibited strong correlation to known DNA alkylators and groove binders, acting as potential DNA or RNA alkylators. This suggests their potential role in developing new antiproliferative lead compounds (Cawrse et al., 2019).

Antiviral Agents

Pyrrolopyrimidine compounds have shown effectiveness against viral infections, such as Bovine Viral Diarrhea Virus (BVDV). Compounds with specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold demonstrated potent inhibitory action against BVDV, suggesting their potential as novel antiviral agents (Sroor et al., 2019).

Antibacterial Agents

Derivatives of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine have been evaluated for their antibacterial properties. Certain derivatives showed significant potential as antibacterial agents, highlighting the scope of these compounds in treating bacterial infections (Etemadi et al., 2016).

Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine nucleus, being a deaza-isostere of adenine, has been utilized in ATP-competitive inhibitors of various kinases. This is particularly relevant in the treatment of inflammatory or myeloproliferative diseases. Recent studies have shown a surge in the development of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, some of which are in clinical trials (Musumeci et al., 2017).

Fluorescence and Photophysical Properties

Pyrrolo[2,3-d]pyrimidines have been synthesized and characterized for their photophysical properties, including fluorescence. This suggests their potential application in the development of optical materials or sensors (Tumkevičius et al., 2010).

Antioxidant Activity

Research has also been conducted on the antioxidant properties of pyrimidine derivatives, including those of the pyrrolo[2,3-d]pyrimidine class. These studies provide insights into their potential use in treating oxidative stress-related conditions (Rani et al., 2012).

Safety And Hazards

The safety information for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine indicates that it is a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Future Directions

The future directions for the research and development of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine are promising. The compound has shown exceptional antiviral activity , and it has potential applications in the treatment of cancer .

properties

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPPASWKWXDDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672149
Record name 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

1119280-66-8
Record name 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (6.6 g, 35.3 mmol) in ethanol (200 mL) was added sodium hydrogen carbonate (2.96 g) and Palladium on carbon (10%, 0.66 g). The mixture was stirred under an atmosphere of hydrogen at room temperature for 3 h. The mixture was filtered then filtrate absorbed onto silica gel. Flash chromatography, eluting with chloroform/methanol 4/1, afforded 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (3.3 g, 61%). Also recovered from the column was 5H-pyrrolo[3,2-d]pyrimidine (1.5 g)
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Zhao, K Tao, H Li, J Zhang - Tetrahedron, 2011 - Elsevier
A novel one-pot protocol for the syntheses of 2-chloro-pyrrolo[3,2-d]pyrimidines was described. A series of 2-chloro-pyrrolo[3,2-d]pyrimidines were prepared from readily available …
Number of citations: 18 www.sciencedirect.com
V Bambuch, M Otmar, R Pohl, M Masojidkova, A Holý - Tetrahedron, 2007 - Elsevier
C-Functionalization of pyrrolo[3,2-d]pyrimidine scaffold in positions 2, 4, and 7 using cross-coupling reactions was performed. Thus, 2-(5-(benzyloxymethyl)-2,4-dichloro-5H-pyrrolo[3,2-d…
Number of citations: 13 www.sciencedirect.com
Z Ding, W Pan, Y Xiao, B Cheng, G Huang… - European Journal of …, 2022 - Elsevier
DNA-dependent protein kinase (DNA-PK) is an essential element in the DNA damage response (DDR) pathway and has been regarded as a druggable target for antineoplastic agents. …
Number of citations: 5 www.sciencedirect.com
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org
K Clinch, DR Crump, GB Evans, KZ Hazleton… - Bioorganic & medicinal …, 2013 - Elsevier
The pathogenic protozoa responsible for malaria lack enzymes for the de novo synthesis of purines and rely on purine salvage from the host. In Plasmodium falciparum (Pf), …
Number of citations: 46 www.sciencedirect.com

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